5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of thiazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-(4-ethoxyphenyl)-1,3-thiazole-2-carbaldehyde with 4-methylbenzohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid and under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and oxadiazole rings. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares a similar ethoxyphenyl group but differs in the core heterocyclic structure.
1,3,4-Thiadiazole Derivatives: Similar in having a thiazole ring but differ in the substitution pattern and additional functional groups.
Uniqueness
5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its combination of thiazole and oxadiazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C21H19N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19N3O2S/c1-3-25-17-10-8-15(9-11-17)18-13-27-20(22-18)12-19-23-21(24-26-19)16-6-4-14(2)5-7-16/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
RYMBHEQZNXFVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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